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Compound Focus: Deuruxolitinib

CAS No.: 1513883-39-0

Cat. No.: S3469398

Clinical Trial Protocols: THRIVE-AA1 & THRIVE-AA2

The following table summarizes the core design elements of the two pivotal Phase 3 trials that supported the

FDA approval of deuruxolitinib. [1]

Trial
o THRIVE-AA1 (NCT04518995) & THRIVE-AA2 (NCT04797650)
Characteristic

Study Design Multinational, randomized, double-blind, placebo-controlled Phase 3 trials [2] [1]
Patient Adults (18-65 years) with severe alopecia areata, defined as =50% scalp hair loss
Population (SALT score =50) for more than six months [2] [1]

| Interventions & Groups | 1. LEQSELVI (deuruxolitinib) 8 mg twice daily (approved dose) 2.
Deuruxolitinib 12 mg twice daily (not an approved dose) 3. Placebo twice daily [2] [1] | | Treatment
Duration | 24-week primary treatment period, followed by a 4-week safety follow-up [2] [3] | | Primary
Endpoint | Proportion of patients achieving a SALT score <20 (indicating 80% or more scalp hair coverage)
at Week 24 [2] [1] | | Key Secondary Endpoints | * Proportion of "responders" ("satisfied" or "very
satisfied") on the Satisfaction of Hair Patient-Reported Outcome (SPRO) at Week 24 « Proportion achieving
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SALT score <20 at earlier timepoints (Weeks 20, 16, 12, 8) ¢ Proportion achieving SALT score <10 (90%
scalp hair coverage) [2] [1] |

Efficacy and Safety Outcomes

The pooled results from the THRIVE-AA1l and AA-2 trials demonstrate the efficacy and safety of

deuruxolitinib over the 24-week treatment period.

Table 1: Primary Efficacy Outcomes at Week 24 (Pooled Results) [2] [3] [1]

. Deuruxolitinib 8 mg Deuruxolitinib 12 mg
Efficacy Measure Placebo
BID BID
SALT Score <20 (Primary Endpoint) ~1% ~30% ~41%
SALT Score <10 ~0% ~23% ~32%
SPRO Responders ("Satisfied/Very ~4.7% ~42% ~53%
Satisfied")

Note: SALT = Severity of Alopecia Tool; BID = twice daily; SPRO = Satisfaction of Hair Patient-Reported

Outcome.

Table 2: Pooled Safety Overview (24 Weeks) [3]

Placebo L Deuruxolitinib 12 mg
Safety Measure Deuruxolitinib 8 mg BID (N=600)
(N=267) BID (N=342)
Patients completing >90% >90% >90%
treatment
Discontinuation due Low Low Low
to TEAEs
Most common TEAEs Elevated CPK, Headache, Acne

(more frequent at 12 mg dose) [4]
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Placebo . Deuruxolitinib 12 mg
Safety Measure Deuruxolitinib 8 mg BID (N=600)
(N=267) BID (N=342)

Severity of TEAEs >95% were mild to moderate in
severity [3]

Note: TEAEs = Treatment-Emergent Adverse Events; CPK = Creatinine Phosphokinase.

Mechanistic Protocol: JAK-STAT Inhibition in Alopecia
Areata

Deuruxolitinib is an oral, selective inhibitor of Janus kinase 1 and 2 (JAK1/JAK2). It is a deuterium-
modified analog of ruxolitinib, which is designed to alter its pharmacokinetics. [4] The following diagram
illustrates the hypothesized mechanism of action for JAK inhibitors like deuruxolitinib in disrupting the

inflammatory cycle of alopecia areata.
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Diagram: Proposed JAK-STAT Signaling Pathway in AA and Deuruxolitinib Mechanism. The
pathogenesis of AA involves increased levels of interferon-gamma (IFN-y) and common gamma chain (yc)
cytokines. These cytokines bind to their receptors, activating intracellular JAK proteins, which phosphorylate
and activate STAT molecules. This leads to the transcription of pro-inflammatory genes, amplifying the
immune response and promoting the activation of cytotoxic T-cells that attack the hair follicle.
Deuruxolitinib enters the cell and binds to JAK1 and JAK2, inhibiting their enzymatic activity and thus

disrupting the entire inflammatory signaling cascade. [4] [5]

Discussion for Drug Development Professionals
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The development of deuruxolitinib represents a significant advancement in the treatment of severe AA. Key

considerations for researchers and clinicians include;

e Comparative Efficacy: A 2024 network meta-analysis ranked deuruxolitinib highly among JAK
inhibitors. For achieving a SALT75 response, the 12 mg dose ranked highest, while the approved 8
mg dose also showed notable efficacy. [5]

o Safety and Tolerability: The safety profile is consistent with the JAK inhibitor class. Acne was more
common with the 12 mg dose. Elevated creatine phosphokinase (CPK) was a notable laboratory
finding, though most events were asymptomatic or mild. [4] [3] Vigilant monitoring for long-term
safety, as with all JAK inhibitors, is recommended. [4]

¢ Patient-Reported Outcomes: The significant improvement in the SPRO score aligns clinical efficacy
with patient satisfaction, a crucial endpoint for a condition that profoundly impacts quality of life. [2]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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